3-Fluoropiperidine-1-carboximidamide
Overview
Description
3-Fluoropiperidine-1-carboximidamide is a useful research compound. Its molecular formula is C6H12FN3 and its molecular weight is 145.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds such as piperine-carboximidamide hybrids have been reported to target egfr, braf, and cdk2 .
Mode of Action
It is known that fluorinated compounds can interact with their targets through established delocalization forces such as charge–dipole interactions and hyperconjugation .
Biochemical Pathways
Piperine-carboximidamide hybrids, which may share some similarities, have been reported to exert antiproliferative activity via a multi-targeted inhibitory pathway .
Pharmacokinetics
It is known that the incorporation of fluorine into drug lead candidates can improve their pharmacokinetic and physicochemical properties . For example, the high carbon-fluorine bond energy increases metabolic stability .
Result of Action
Similar compounds have been reported to have antiproliferative activity .
Action Environment
It is known that solvent polarity plays a major role in the conformational behavior of fluorinated compounds .
Biochemical Analysis
Biochemical Properties
3-Fluoropiperidine-1-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes such as EGFR, BRAF, and CDK2, inhibiting their activity and thereby affecting cellular signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications, particularly in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of cancer cells by targeting key signaling pathways such as the EGFR and BRAF pathways . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound inhibits the activity of enzymes like CDK2 by binding to their active sites, preventing their interaction with substrates . This inhibition leads to changes in gene expression and cellular function, contributing to its antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products may also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including organ damage and metabolic disturbances. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity . Additionally, it may affect metabolic flux and metabolite levels, contributing to its therapeutic and toxic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in target tissues determine its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells influences its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
3-fluoropiperidine-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN3/c7-5-2-1-3-10(4-5)6(8)9/h5H,1-4H2,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXHUCYETFECDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.